

# Itacitinib dosing regimen 200mg 300mg once daily

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Itacitinib

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## Itacitinib Dosing Regimens and Exposure Data

The table below summarizes key dosing regimens and pharmacokinetic findings from clinical studies.

Indication / Study Context	Dosing Regimen	Key Findings / Exposure Data
GVHD Prophylaxis (Haploidentical Transplant)	200 mg once daily [1]	Low rates of cytokine release syndrome (CRS) and acute GVHD; 1-year overall survival of 80% [1].
Renal Impairment (PK Study)	Single 300 mg dose [2]	Systemic exposure was not clinically significantly altered in severe renal impairment or ESRD; <b>no dose adjustment recommended</b> [2].
Ulcerative Colitis (Dosing Strategy)	25 mg BID to 100 mg QD [3]	Fecal concentrations exceeded JAK1 IC50, minimizing systemic exposure (mean Cmax 18.9 nM for 25 mg; 84.4 nM for 100 mg) [3].
Hepatocellular Carcinoma (Phase Ib)	400 mg once daily [4]	Study to evaluate safety and efficacy as a second-line treatment; recruitment completed Dec 2022 [4].

Indication / Study Context	Dosing Regimen	Key Findings / Exposure Data
Drug-Drug Interactions (CYP3A4)	300 mg (with inhibitors/inducers) [5]	Strong CYP3A4 inhibitors increase exposure (~64%); inducers decrease it (~80%). No adjustment with mild inhibitors or inducers [2] [5].

## Detailed Experimental Protocols

### Protocol 1: Pharmacokinetic Study in Renal Impairment

This single-dose, open-label study assessed the impact of renal function on **itacitinib** exposure [2].

- **Study Groups & Dosing:** Participants received a single 300 mg dose of **itacitinib** after a medium-fat meal. Groups included:
  - Normal renal function (eGFR  $\geq 90$  mL/min/1.73 m<sup>2</sup>; n=10)
  - Severe renal impairment (eGFR  $< 30$  mL/min/1.73 m<sup>2</sup>, not on dialysis; n=8)
  - End-stage renal disease (ESRD; eGFR  $< 30$  mL/min/1.73 m<sup>2</sup>, on dialysis; n=8). The ESRD group was studied in two periods: dosing before and after hemodialysis [2].
- **Bioanalysis:** Plasma samples were collected pre-dose and up to 72 hours post-dose. **Itacitinib** concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].
- **Key Outcome Measures:** Primary endpoints were maximum plasma drug concentration (C<sub>max</sub>) and area under the plasma concentration-time curve from time zero to infinity (AUC<sub>0-∞</sub>) [2].

### Protocol 2: Colonic Disposition Study for Ulcerative Colitis

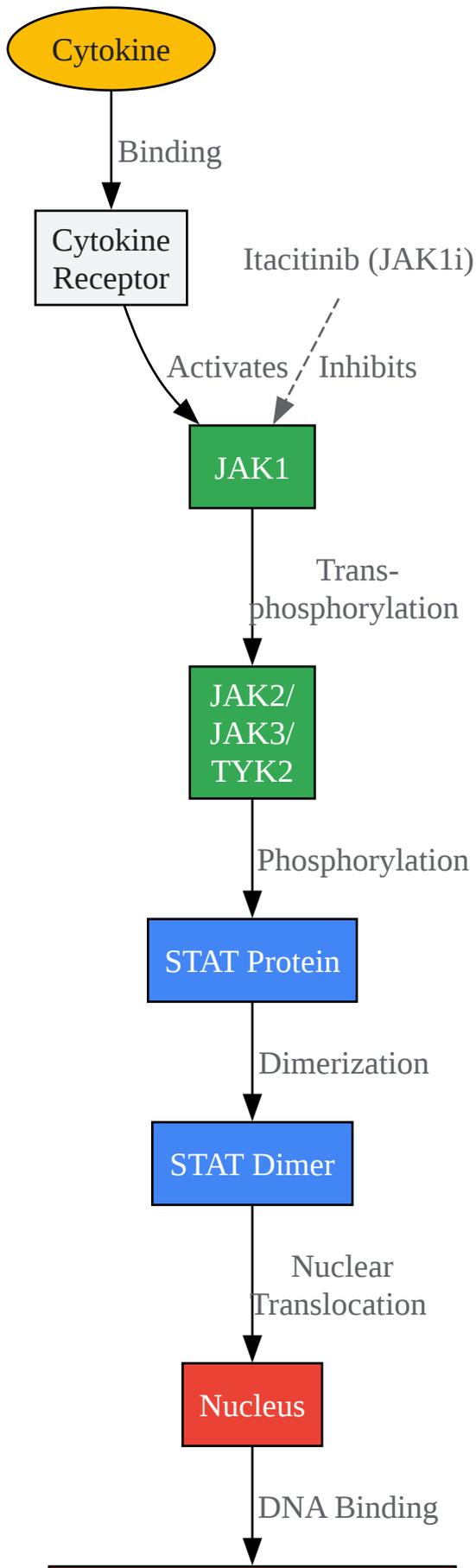
This research aimed to understand **itacitinib**'s distribution to the colon to inform UC dosing [3].

- **Clinical Study:** **Itacitinib** concentrations in plasma and feces (as a colonic surrogate) were determined following a single 25 mg oral dose. A separate study provided plasma data for a 100 mg dose [3].
- **Ex Vivo Study:** Colon tissue samples from healthy and UC subjects were mounted in a vertical Ussing diffusion chamber. <sup>14</sup>C-**Itacitinib** was applied to the apical side at 100 nM and 1000 nM. Tissue penetration was assessed after one hour via quantitative autoradiography [3].

- **Key Outcome Measures:** The relationship between fecal drug concentrations, systemic plasma levels, and the in vitro IC50 for JAK1 inhibition was evaluated [3].

## JAK-STAT Signaling Pathway and Itacitinib Mechanism

**Itacitinib** selectively inhibits Janus kinase 1 (JAK1), a key component of the JAK-STAT pathway that transmits signals from over 50 cytokines and is implicated in autoimmune diseases, GVHD, and cancer [6]. The diagram below illustrates this pathway and **itacitinib**'s site of action.



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## Key Application Notes for Researchers

- **Dosing Strategy by Indication:** The therapeutic goal dictates the dosing strategy. For GI-specific conditions like UC, lower doses (e.g., 25 mg BID) can achieve sufficient local target engagement with minimal systemic exposure. For systemic conditions like GVHD, higher doses (200-300 mg QD) are used to ensure adequate plasma concentrations [3] [1].
- **Renal Impairment and Dialysis:** Pharmacokinetic data support that no dose adjustment is required for patients with any degree of renal impairment, including those on hemodialysis. **Itacitinib** can be administered without regard to the timing of dialysis sessions [2].
- **Managing Drug Interactions:** The most significant interactions occur with strong CYP3A4 modulators. Concomitant use with strong inducers should be avoided. While strong inhibitors increase exposure, the magnitude is not deemed clinically relevant enough to mandate a dose reduction based on the current risk-benefit profile [5].

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To cite this document: Smolecule. [Itacitinib dosing regimen 200mg 300mg once daily]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b531018#itacitinib-dosing-regimen-200mg-300mg-once-daily>]

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